Physicochemical properties and characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine
Physicochemical properties and characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine
An In-depth Technical Guide Topic: Physicochemical Properties and Characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine
Introduction: A Strategic Building Block in Modern Drug Discovery
1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine is a heterobifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure strategically combines three key pharmacophoric elements:
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A piperidine ring , a ubiquitous scaffold in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional vector for substituent exploration.
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A tert-butyloxycarbonyl (Boc) protecting group , which masks the secondary amine of the piperidine, enabling regioselective functionalization at the aminopyridine moiety.
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A 3-amino-2-oxypyridine core , which presents a nucleophilic amino group and a pyridyl nitrogen, offering multiple points for diversification and interaction with biological targets.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties and a robust framework for the analytical characterization of this compound. The methodologies described are grounded in established principles, ensuring scientific integrity and reproducibility.
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug development. These parameters govern its behavior in both chemical reactions and biological systems.
Key Physicochemical Descriptors
The properties of 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine are summarized below. These values are calculated based on its chemical structure and are essential for predicting its solubility, permeability, and potential for forming stable salts.
| Property | Value | Source / Method |
| Molecular Formula | C₁₆H₂₅N₃O₃ | - |
| Molecular Weight | 307.39 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Based on similar structures[1] |
| pKa (Predicted) | pKa1 ≈ 6.0-7.0 (Pyridyl N), pKa2 ≈ 3.5-4.5 (Aniline-like NH₂) | Theoretical prediction based on substituted aminopyridines[2][3][4] |
| LogP (Predicted) | ~2.0 - 2.5 | Calculated (e.g., using XLogP3 models) |
Expert Insights on pKa: The molecule possesses two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is expected to be the more basic site, analogous to 3-aminopyridine.[2] The Boc-protected piperidine nitrogen is non-basic under physiological conditions. Accurate pKa determination is critical as it dictates the ionization state at physiological pH, profoundly impacting solubility, cell permeability, and target engagement.
Comprehensive Structural Characterization
Confirming the identity and structure of a synthesized molecule is a non-negotiable step in chemical research. A multi-technique approach, as outlined below, provides orthogonal data points for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
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¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on analogous structures like 1-Boc-4-(aminomethyl)piperidine and substituted pyridines, the following proton signals are predicted.[5][6]
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Key Features |
| Boc (t-butyl) | ~1.45 | Singlet (s) | 9H, characteristic intense signal. |
| Piperidine CH₂ (axial) | ~1.20 - 1.40 | Multiplet (m) | Shielded protons. |
| Piperidine CH₂ (equatorial) | ~1.70 - 1.90 | Multiplet (m) | Deshielded protons. |
| Piperidine CH | ~1.90 - 2.10 | Multiplet (m) | Methine proton at C4. |
| Piperidine N-CH₂ (axial) | ~2.70 - 2.90 | Multiplet (m) | Protons adjacent to the Boc-protected nitrogen. |
| Piperidine N-CH₂ (equatorial) | ~4.00 - 4.20 | Multiplet (m) | Deshielded due to the carbamate. |
| Methylene Linker (-O-CH₂-) | ~4.10 - 4.30 | Doublet (d) | Connects the piperidine to the ether oxygen. |
| Pyridine NH₂ | ~5.00 - 5.50 | Broad Singlet (br s) | 2H, exchangeable with D₂O. |
| Pyridine H4 | ~6.90 - 7.10 | Doublet of Doublets (dd) | Aromatic proton. |
| Pyridine H5 | ~7.50 - 7.70 | Doublet of Doublets (dd) | Aromatic proton. |
| Pyridine H6 | ~7.80 - 8.00 | Doublet of Doublets (dd) | Aromatic proton. |
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¹³C NMR (Carbon NMR): This provides a count of the unique carbon environments in the molecule.
| Assignment | Predicted Shift (δ, ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Piperidine C3, C5 | ~29.0 - 31.0 |
| Piperidine C4 | ~35.0 - 37.0 |
| Piperidine C2, C6 | ~40.0 - 44.0 |
| Methylene Linker (-O-CH₂-) | ~70.0 - 72.0 |
| Boc C(CH₃)₃ | ~79.5 |
| Pyridine C4 | ~120.0 - 122.0 |
| Pyridine C6 | ~135.0 - 138.0 |
| Pyridine C5 | ~140.0 - 142.0 |
| Pyridine C3 | ~145.0 - 148.0 |
| Pyridine C2 | ~155.0 - 158.0 |
| Boc C=O | ~154.0 - 155.0 |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming molecular weight and providing fragmentation data that supports the proposed structure.
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Technique of Choice: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms that are readily protonated.
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Expected Ionization: The primary observed ion will be the protonated molecule, [M+H]⁺.
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Calculated [M+H]⁺: 308.1969 m/z
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Key Fragmentation Pathways:
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Loss of Boc Group: A characteristic fragmentation involves the loss of the tert-butoxycarbonyl group (-100 Da) or isobutylene (-56 Da), which is a strong indicator of the presence of the Boc protecting group.
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Piperidine Ring Opening: Cleavage within the piperidine ring can also occur.
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Cleavage at the Ether Linkage: Scission of the C-O bond of the ether can provide further structural confirmation.
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Infrared (IR) Spectroscopy
IR spectroscopy provides diagnostic information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2975 - 2850 | C-H Stretch (aliphatic) | Piperidine, Boc, CH₂ linker |
| ~1690 | C=O Stretch (carbamate) | Boc Group |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1250 - 1150 | C-O Stretch (ether and carbamate) | C-O-C and O-C=O |
Purity Assessment: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[7] A robust method must be specific, sensitive, and reproducible.
Logical Workflow for Purity Validation
The process of validating compound purity is a systematic workflow designed to ensure confidence in the final result. It involves using orthogonal methods and careful data analysis.[8]
Caption: Workflow for HPLC-based purity validation.
Recommended HPLC Method
This protocol is designed for a standard reversed-phase HPLC system with UV detection.
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Rationale for Method Selection: Reversed-phase chromatography is ideal for molecules of moderate polarity like this one. The C18 stationary phase provides excellent retention. A buffered mobile phase is crucial to control the ionization of the basic nitrogens, ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.
Step-by-Step Protocol:
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System Preparation:
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Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm and 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation:
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Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1.0 mg/mL.
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Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
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Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
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For quantitative analysis, a calibration curve should be constructed using standards of known concentration.[7]
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Solubility Determination
Solubility is a critical parameter for any compound intended for biological testing. Poor aqueous solubility can be a major hurdle in drug development.
Experimental Workflow: Kinetic Solubility Assay
The shake-flask method is a standard approach for determining thermodynamic solubility, but a higher-throughput kinetic assay is often used in early discovery.[9]
Caption: Workflow for a kinetic solubility assay.
Step-by-Step Protocol:
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Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Dispense 2 µL of the DMSO stock into a well of a 96-well plate.
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Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to the well. This creates a final nominal concentration of 100 µM with 1% DMSO.
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Seal the plate and shake vigorously for 2 hours at room temperature.
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Filter the mixture through a 0.45 µm filter plate to remove any precipitated compound.
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Analyze the filtrate using the HPLC method described in Section 3.0.
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Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to a calibration curve prepared from the DMSO stock solution. The resulting concentration is the kinetic solubility.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.
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Toxicity: While specific toxicity data is not available, compounds containing aminopyridine and piperidine scaffolds should be handled as potentially hazardous. Similar molecules may cause skin and eye irritation.[10]
References
- HPLC-UV Analysis of Piperidine-Containing Compounds.
- McLaughlin, J.C. Experiment 27 - Amines and Amides. Chemistry LibreTexts.
- Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM.
- Ilim, M. (2005). Acidity Study on 3-Substituted Pyridines. Molecules.
- Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF.
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. BenchChem Technical Guides.
- 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum. ChemicalBook.
- Comparative Guide to Purity Validation of Synthesized 4-(3-Hydroxyphenyl)piperidine: HPLC-MS vs. GC-MS. BenchChem Technical Guides.
- 1-N-Boc-4-(3-Aminomethylpyridyl)piperidine. Merck.
- 1-Boc-4-(3-Aminopyridin-2-yl)piperazine. Merck.
- 1-BOC-3-Aminopiperidine. PubChem.
- Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
Sources
- 1. 1-N-Boc-4-(3-Aminomethylpyridyl)piperidine | 206274-21-7 [sigmaaldrich.com]
- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidity Study on 3-Substituted Pyridines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
